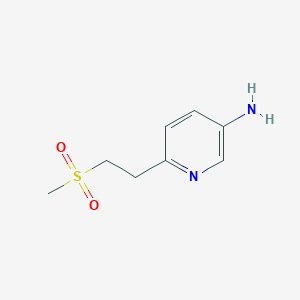

6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

6-(2-methylsulfonylethyl)pyridin-3-amine |

InChI |

InChI=1S/C8H12N2O2S/c1-13(11,12)5-4-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3 |

InChI Key |

KNTWJWIODPFTOO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC1=NC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 2 Methylsulfonyl Ethyl Pyridin 3 Amine

Retrosynthetic Analysis of the 6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine Scaffold

A retrosynthetic analysis of this compound suggests several possible disconnections of the molecule into simpler, more readily available precursors. The primary disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the ethyl side chain, and the carbon-nitrogen bond of the amine group.

One logical retrosynthetic approach involves disconnecting the ethylsulfonyl side chain, leading to a 6-halo-pyridin-3-amine intermediate. This strategy is advantageous as it allows for the late-stage introduction of the side chain, offering flexibility in the synthesis of analogs. The key fragments in this approach would be a suitably protected 6-halopyridin-3-amine and a precursor to the 2-(methylsulfonyl)ethyl group, such as methyl vinyl sulfone.

Another viable retrosynthetic pathway involves the construction of the pyridine ring itself from acyclic precursors. This approach might start from simple carbonyl compounds and ammonia (B1221849) or an ammonia equivalent, building the substituted pyridine core in the final steps of the synthesis. This method can be beneficial for large-scale production due to the use of inexpensive starting materials.

A third strategy could involve the functionalization of a pre-existing 6-substituted pyridine. For instance, a 6-(2-(methylthio)ethyl)pyridine derivative could be synthesized and subsequently oxidized to the corresponding sulfone. The amino group could then be introduced via nitration and subsequent reduction.

Development of Precursor Synthesis Routes for Key Fragments of this compound

The synthesis of the key fragments identified in the retrosynthetic analysis is crucial for the successful construction of the target molecule.

For the approach starting with a 6-halopyridin-3-amine, the synthesis of this precursor is a critical step. Commercially available 2,5-dihalopyridines can serve as starting materials. Selective amination at the 5-position can be achieved, followed by protection of the amino group before introducing the ethylsulfonyl side chain. Alternatively, 3-aminopyridine (B143674) can be halogenated at the 6-position, although this may present regioselectivity challenges.

The synthesis of the 2-(methylsulfonyl)ethyl fragment can be achieved through various methods. Methyl vinyl sulfone is a key reagent that can participate in Michael addition reactions. Alternatively, 2-(methylthio)ethanol (B31312) can be synthesized and then oxidized to the corresponding sulfone, followed by conversion of the hydroxyl group to a leaving group to facilitate coupling with the pyridine ring.

In the case of building the pyridine ring from acyclic precursors, a common method is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. For the specific substitution pattern of the target molecule, this would require carefully chosen precursors to ensure the correct regiochemistry of the final product.

Optimization of Reaction Conditions for the Formation of this compound

The successful synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yield and purity while minimizing side reactions.

Catalyst Systems and Ligand Effects in this compound Synthesis

For synthetic routes involving cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the choice of catalyst and ligand is paramount. Palladium-based catalysts are commonly employed for C-C and C-N bond formation on pyridine rings.

In a potential Suzuki-Miyaura coupling to introduce the side chain, a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ would be suitable. The choice of ligand can significantly impact the reaction's efficiency. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity and improve yields.

For a Buchwald-Hartwig amination to introduce the amino group, a palladium catalyst in combination with a suitable phosphine ligand is also necessary. The selection of the ligand is critical to prevent catalyst deactivation and promote efficient coupling.

| Catalyst System | Ligand | Reaction Type | Potential Application in Synthesis |

| Pd(OAc)₂ / Buchwald-Hartwig Ligands | Biarylphosphine ligands | C-N Cross-Coupling | Introduction of the amino group onto a 6-substituted halopyridine. |

| Pd(PPh₃)₄ / K₃PO₄ | Triphenylphosphine | Suzuki-Miyaura Coupling | Coupling of a boronic acid derivative of the side chain with a 6-halopyridin-3-amine. |

| Copper-based catalysts | Various N- and O-donor ligands | Ullmann Condensation | Alternative to palladium-catalyzed amination for introducing the amino group. |

Solvent and Temperature Parameters Influencing the Synthesis of this compound

The choice of solvent and the reaction temperature are critical parameters that can influence reaction rates, selectivity, and product yields.

For cross-coupling reactions, polar aprotic solvents such as dioxane, DMF, or toluene (B28343) are often used. The temperature needs to be carefully controlled, as higher temperatures can lead to decomposition of the catalyst or starting materials, while lower temperatures may result in slow reaction rates.

In the case of a Michael addition of a pyridine nucleophile to methyl vinyl sulfone, the choice of a suitable base and solvent is crucial to facilitate the reaction without promoting unwanted side reactions.

| Parameter | Influence on the Reaction | Typical Conditions for Pyridine Synthesis |

| Solvent | Can affect solubility of reactants, catalyst stability, and reaction rate. | Dioxane, Toluene, DMF, Acetonitrile for cross-coupling reactions. Alcohols for condensation reactions. |

| Temperature | Influences reaction kinetics and can affect product distribution and by-product formation. | 80-120 °C for many cross-coupling reactions. Room temperature to reflux for other transformations. |

| Base | Crucial for deprotonating nucleophiles and neutralizing acidic by-products in cross-coupling reactions. | K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. |

Isolation and Purification Techniques for this compound Research Batches

The isolation and purification of the final product are essential to obtain a compound of high purity for further research and development. Common techniques include extraction, chromatography, and crystallization.

Following the completion of the reaction, an aqueous workup is typically performed to remove inorganic salts and other water-soluble impurities. The crude product is then extracted into an organic solvent.

Column chromatography is a widely used technique for purifying organic compounds. For aminopyridines, silica (B1680970) gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is used as the eluent.

Crystallization is an effective method for obtaining highly pure solid compounds. The choice of solvent is critical for successful crystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

| Purification Technique | Description | Application for this compound |

| Extraction | Separation of the product from the reaction mixture into an organic solvent. | Initial workup to remove inorganic by-products. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Purification of the crude product to remove unreacted starting materials and by-products. |

| Crystallization | Formation of a solid crystalline product from a solution. | Final purification step to obtain a highly pure, crystalline solid. |

Exploration of Novel Synthetic Pathways Towards this compound and its Analogs

The development of novel and more efficient synthetic pathways is an ongoing area of research in organic chemistry. For the synthesis of this compound and its analogs, several modern synthetic methods could be explored.

C-H activation represents a powerful tool for the direct functionalization of pyridine rings, potentially offering more atom-economical and step-efficient routes. A direct C-H functionalization at the 6-position of a 3-aminopyridine derivative with a suitable precursor for the ethylsulfonyl side chain could significantly shorten the synthetic sequence.

Multi-component reactions, where three or more reactants combine in a single operation to form a complex product, offer an attractive strategy for the rapid synthesis of diverse pyridine libraries. A one-pot synthesis of the substituted pyridine core could be developed, allowing for the efficient generation of analogs by varying the starting materials.

Flow chemistry is another emerging technology that can offer advantages in terms of safety, scalability, and reaction control. The synthesis of this compound could be adapted to a continuous flow process, which may lead to improved yields and purity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Waste Prevention: Traditional multi-step syntheses can generate significant amounts of waste. By designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, waste can be minimized. For instance, catalytic reactions are often more atom-economical than stoichiometric ones.

Use of Safer Solvents and Reagents: Many organic syntheses rely on volatile and toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with safer alternatives. researchgate.net Water, supercritical fluids, and ionic liquids are being explored as potential replacements. researchgate.net In the context of pyridine synthesis, deep eutectic solvents (DESs) have emerged as a promising green alternative. sciencepg.comtandfonline.comresearchgate.netnih.govacs.org These solvents are typically biodegradable, have low volatility, and can often be recycled. tandfonline.com

For the oxidation of the sulfide (B99878) to the sulfone, traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA) generate chlorinated aromatic byproducts. Greener alternatives include hydrogen peroxide, which produces water as the only byproduct. nih.govias.ac.in The use of catalytic systems with hydrogen peroxide can enhance the efficiency and selectivity of this oxidation. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of pyridine derivatives. researchgate.net This technique can lead to faster, more efficient, and cleaner reactions compared to conventional heating methods.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and generate less waste than their stoichiometric counterparts. In the synthesis of substituted pyridines, various metal-based and organocatalysts can be employed to improve the efficiency and sustainability of the process.

The following table summarizes the application of green chemistry principles to the proposed synthetic steps for this compound.

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Solvent for Nucleophilic Substitution | DMF, a polar aprotic solvent | Deep Eutectic Solvents (DESs) | Use of Safer Solvents, Renewable Feedstocks (for some DESs) |

| Oxidation of Sulfide | m-CPBA | H₂O₂ with a catalyst | Use of Safer Reagents, Waste Prevention |

| Energy Input | Conventional heating | Microwave irradiation | Energy Efficiency, Reduced Reaction Times |

| Reduction of Nitro Group | SnCl₂ | Catalytic hydrogenation (H₂/Pd/C) | Use of Catalysis, Waste Prevention |

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Exploration of Structure Activity Relationships Sar for 6 2 Methylsulfonyl Ethyl Pyridin 3 Amine and Its Analogs

Rational Design and Synthesis of Structural Analogs of 6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine

The rational design of analogs of this compound is rooted in modifying known biologically active scaffolds to enhance potency, selectivity, or pharmacokinetic properties. A common strategy involves replacing or altering linker groups within a molecule to create novel and structurally diverse compounds. nih.gov For instance, in the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), researchers have successfully replaced an alkyne bond in the lead compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) with an amide group, leading to a new series of analogs with potential therapeutic applications. nih.govnih.gov This approach of bioisosteric replacement allows for the exploration of new chemical space while retaining key interaction points.

The synthesis of these analogs often involves multi-step reaction sequences. A general approach may start with a commercially available substituted pyridine (B92270), such as a 2-aminopyridine (B139424) derivative. nih.gov Synthetic routes frequently involve:

Electrophilic Aromatic Substitution: To introduce functional groups like bromine onto the pyridine ring, which can then serve as a handle for further modifications. nih.gov

Cyclization Reactions: Building fused ring systems, such as an imidazo[1,2-a]pyridine (B132010) core, by reacting an aminopyridine with a suitable partner like ethyl 3-bromopyruvate. nih.gov

Condensation Reactions: Forming key bonds, for example, by condensing intermediates to yield the final products. nih.govacs.org

Cross-Coupling Reactions: Utilizing methods like the Buchwald-Hartwig amination for the palladium-catalyzed coupling of an amine and an aryl bromide to construct the desired scaffold. acs.org

These synthetic strategies allow for the systematic variation of different parts of the molecule, enabling a thorough investigation of the SAR.

Impact of Substituent Modifications on the Pyridine Core of this compound

Modifications to the pyridine core are fundamental to understanding and optimizing the biological activity of its derivatives. The nature, position, and size of substituents can dramatically influence a compound's efficacy. General SAR studies on pyridine derivatives have revealed that the presence of specific functional groups can enhance biological effects like antiproliferative activity. nih.gov Groups capable of hydrogen bonding, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amine (-NH2) groups, are often associated with increased potency. nih.govmdpi.com Conversely, the introduction of halogens or other bulky groups can sometimes lead to lower activity. nih.gov

In a detailed study of pyrazolo[1,5-a]pyrimidin-7-amines, which feature a related nitrogen-containing heterocyclic core, researchers investigated the impact of substituents at various positions. mdpi.com The findings highlight the differential tolerance for modifications at different sites.

| Compound Series | Modification Site | Substituent Type | Impact on Activity (Anti-mycobacterial) | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7-amines | 6'-position (ortho to pyridine N) | Neutral groups (varied properties) | Generally not favored, leading to inactivity. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 6'-position (ortho to pyridine N) | Powerful electron donors (e.g., aliphatic amines) | Retained good activity (MIC ~1 µg/mL). | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 5'-position | Varied electronic, lipophilic, and steric properties | Well-tolerated, with most compounds showing modest to good activity (MIC 1–7 µg/mL). | mdpi.com |

This demonstrates that even on the same core, some positions are highly sensitive to substitution, while others allow for significant variation, suggesting different roles in target binding or influencing molecular conformation. The 3-amino group on the parent compound, this compound, is itself a key feature, as amine substituents are often crucial for biological activity. mdpi.comnih.gov

Role of the Methylsulfonyl Group in Mediating Biological Interactions of this compound Analogs

The methylsulfonyl group (-SO2CH3) is a critical pharmacophore in many biologically active molecules, including analogs related to this compound. This group is a strong hydrogen bond acceptor and can significantly influence a molecule's polarity, solubility, and metabolic stability.

In the design of selective cyclooxygenase-2 (COX-2) inhibitors, the methylsulfonyl group plays a precise and vital role. nih.govresearchgate.net Docking studies of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives revealed that the SO2Me moiety is specifically directed into a secondary pocket of the COX-2 active site. nih.govresearchgate.net This targeted interaction, often involving hydrogen bond formation with amino acid residues within the pocket, is a key determinant of both the potency and selectivity of these inhibitors. nih.gov The addition of the SO2Me pharmacophore to the C-2 phenyl ring of a 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine scaffold was shown to enhance both COX-2 potency and selectivity. researchgate.net

The sulfonamide linkage (-SO2-N-), a related functional group, also highlights the importance of the sulfonyl moiety. In various series of anticancer agents, the sulfonamide group acts as a crucial linker and its presence is often essential for high potency. researchgate.netnih.gov These findings underscore the role of the sulfonyl group as a key interacting element that can be rationally incorporated into drug design to achieve specific binding objectives.

Conformational Analysis and its Influence on the SAR of this compound Derivatives

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis examines the spatial arrangement of atoms, the rotation around single bonds, and the resulting molecular shapes, which directly impacts SAR. mdpi.com For molecules with multiple rotatable bonds, such as the ethyl linker in this compound, a variety of conformations are possible.

Studies on related pyridine-containing structures, like pyridinedicarboxamides, have shown that specific conformations are energetically favored. mdpi.com The relative orientation of different parts of the molecule, described by torsion angles, determines whether it adopts, for example, a syn or anti conformation. In certain pyridine derivatives, the nitrogen atom in the pyridine ring plays a crucial role in stabilizing a particular conformation through the formation of intramolecular hydrogen bonds. mdpi.com This can lock the molecule into a more rigid, planar structure, which may be favorable for receptor binding.

| Compound Class | Structural Feature | Favored Conformation | Stabilizing Factor | Reference |

|---|---|---|---|---|

| meta-Pyridinedicarboxamides (PxE) | Central pyridine ring | syn-syn | Intramolecular hydrogen bonding involving the pyridine N atom. | mdpi.com |

| meta-Isophthalamide diesters (DxE) | Central benzene (B151609) ring | syn-anti | Less conformational restriction compared to pyridine analogs. | mdpi.com |

| Ethylene-bridged di-pyridine | Ethylene fragment linker | trans | Torsion angle of ~179° between pyridine groups. | nih.gov |

The preference for a specific conformation can have a profound influence on biological activity. An analog that can easily adopt the required "bioactive" conformation for binding to a target is likely to be more potent than a more rigid analog locked in an unfavorable shape. Therefore, understanding the conformational preferences of this compound derivatives is essential for rationalizing their SAR and designing new analogs with improved biological profiles.

Mechanistic Investigations of 6 2 Methylsulfonyl Ethyl Pyridin 3 Amine in Biological Systems Preclinical Focus

Identification of Molecular Targets for 6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine

Preclinical research has identified this compound, also known as BMS-509744, as a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk). medchemexpress.comimmune-system-research.comncats.ioguidetopharmacology.org Itk is a nonreceptor protein tyrosine kinase belonging to the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling pathways. researchgate.net The compound's primary mechanism of action involves direct interaction with this enzyme, leading to the modulation of T-cell activation and subsequent immune responses. researchgate.netjst.go.jp

Enzyme inhibition assays have demonstrated that this compound is a potent inhibitor of Itk, with a reported half-maximal inhibitory concentration (IC50) of 19 nM. medchemexpress.comncats.ioselleckchem.com Kinetic studies have revealed that the compound acts as an ATP-competitive inhibitor, indicating that it binds to the ATP-binding site within the kinase domain of Itk, thereby preventing the phosphorylation of Itk's substrates. medchemexpress.comimmune-system-research.com

The selectivity of this compound for Itk is a key characteristic. It displays high selectivity against other kinases, including those within the same Tec family. For instance, it is over 200-fold more selective for Itk than for other Tec family kinases and shows at least 30- to 55-fold selectivity against a broader panel of protein kinases. ncats.iojst.go.jp This selectivity profile minimizes off-target effects, making it a valuable tool for specifically probing the function of Itk in biological systems. researchgate.net

| Kinase | IC50 (µM) | Selectivity vs. Itk (fold) |

| Itk | 0.019 | 1 |

| Fyn | 1.1 | ~58 |

| IR (Insulin Receptor) | 1.1 | ~58 |

| Lck | 2.4 | ~126 |

| Btk (Bruton's tyrosine kinase) | 4.1 | ~216 |

| Data sourced from Calbiochem® product information and Biochemistry (2004). |

While not a classical receptor binder in the context of cell-surface receptors, ligand-binding assays have been crucial in characterizing the interaction of this compound with its enzymatic target, Itk. These studies confirm that the compound directly engages with the Itk protein.

A biochemical off-rate assay utilizing time-resolved fluorescence resonance energy transfer (TR-FRET) was employed to determine the dissociation kinetics of the compound from Itk. nih.gov The results demonstrated that this compound is a reversible inhibitor, exhibiting a rapid dissociation from the Itk enzyme. nih.gov The measured residence time (τ) was approximately 32 minutes, which contrasts sharply with irreversible covalent inhibitors that remain bound to the target for extended periods. nih.gov This reversible binding profile is a critical aspect of its pharmacological character.

Structural biology studies have provided detailed insights into the molecular interactions between this compound and the Itk kinase domain. X-ray crystallography has revealed that the inhibitor binds within the ATP-binding pocket of the enzyme. acs.org

The binding of this compound uniquely stabilizes the activation loop of Itk into an inactive, substrate-blocking conformation. acs.org This allosteric effect prevents the kinase from adopting its active state, thereby inhibiting its catalytic function. This mechanism of action, which involves stabilizing an inactive conformation, contributes to the compound's high potency and selectivity for Itk. acs.org

Cellular Pathway Modulation and Biological Response Characterization by this compound

The inhibition of Itk by this compound translates into significant modulation of cellular pathways, primarily those downstream of the T-cell receptor. This leads to a range of measurable biological responses in vitro, consistent with the central role of Itk in T-cell function.

A variety of in vitro cellular assays have been used to characterize the biological activity of this compound. These studies consistently show that the compound effectively blocks T-cell activation-dependent functions in both human and mouse cells. ncats.ioresearchgate.net

Key findings from these assays include the dose-dependent inhibition of:

PLCγ1 Tyrosine Phosphorylation: As a direct downstream target of Itk, the phosphorylation of Phospholipase C gamma 1 (PLCγ1) is robustly inhibited. medchemexpress.comncats.ioresearchgate.net

Calcium Mobilization: Inhibition of PLCγ1 activity prevents the generation of inositol (B14025) trisphosphate, leading to a reduction in intracellular calcium release, a critical signal for T-cell activation. medchemexpress.comncats.ioresearchgate.net

IL-2 Secretion: The compound effectively suppresses the production and secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation. medchemexpress.comncats.ioresearchgate.net

T-cell Proliferation: By blocking essential activation signals and cytokine production, the compound inhibits the proliferation of T-cells. medchemexpress.comncats.ioresearchgate.net

HIV Infection: The compound has been shown to reduce the infection of primary CD4+ T cells by HIV and attenuate the establishment of HIV infection in vitro. ncats.io

Notably, in studies involving T-cell prolymphocytic leukemia (T-PLL) cell lines, this compound showed surprisingly low efficacy in affecting tumor cell viability, suggesting that not all T-cell-derived malignancies are dependent on Itk signaling for survival. nih.gov

| Cellular Response (in vitro) | Cell Type | IC50 (nM) |

| Calcium Mobilization | Jurkat (αCD3-stimulated) | 52 |

| IL-2 Secretion | EL4 (αCD3-stimulated) | 72 |

| IL-2 Secretion | Jurkat (αCD3-stimulated) | 250 |

| IL-2 Secretion | Murine Splenocytes (αCD3-stimulated) | 380 |

| IL-2 Secretion | Human PBMCs (αCD3-stimulated) | 390 |

| T-cell Proliferation | Primary Human T-cells (APC-induced) | 430 |

| PLCγ1 Phosphorylation | Jurkat (αCD3-stimulated) | <300 |

| Data sourced from Calbiochem® product information. |

The molecular mechanism of this compound is centered on the disruption of the TCR signaling cascade. Upon TCR engagement, Itk is activated and phosphorylates PLCγ1. This phosphorylation is a critical node in the pathway, and its inhibition by the compound effectively halts downstream signaling. medchemexpress.comresearchgate.netnih.gov This blockade prevents the activation of key transcription factors, such as Nuclear Factor of Activated T-cells (NFAT), which are responsible for transcribing genes essential for the T-cell immune response, most notably the gene for IL-2. nih.gov

Studies in models of skin inflammation have further elucidated the compound's impact on gene expression. In a mouse model of imiquimod-induced psoriasis, topical application of this compound led to a significant reduction in the mRNA expression of T helper 17 (Th17)-related cytokines. jst.go.jpnih.gov This included decreased expression of Il17a, Il17f, and Il22. jst.go.jp Furthermore, the expression of other proinflammatory cytokines, such as Tnfα, Il1β, and Il6, was also inhibited in the treated skin lesions, demonstrating a broader anti-inflammatory effect at the transcriptional level. jst.go.jpnih.gov

Preclinical Pharmacodynamics Studies of this compound (Excluding Clinical Outcomes)

No specific preclinical pharmacodynamic studies detailing the mechanism of action, target engagement, or physiological effects of this compound were identified in the available literature. Research on similar pyridine-containing molecules suggests that this class of compounds can interact with a variety of biological targets, often acting as inhibitors of kinases such as phosphoinositide 3-kinases (PI3Ks) and cyclin-dependent kinases (CDKs). However, without direct experimental evidence, the pharmacodynamic profile of this compound remains uncharacterized.

Selective Activity and Specificity Profiles of this compound

There is no available data from preclinical studies to construct a selective activity and specificity profile for this compound. Such a profile would typically involve screening the compound against a panel of biological targets, such as a broad range of kinases, to determine its potency and selectivity. This information is crucial for understanding the compound's potential therapeutic applications and off-target effects. The pyridine (B92270) scaffold is a common feature in many biologically active compounds with diverse selectivity profiles. For instance, some pyridine derivatives have been developed as highly selective inhibitors of CDK4 and CDK6, while others target PI3K isoforms. Without specific screening data for this compound, its specificity cannot be determined.

Computational and Theoretical Studies on 6 2 Methylsulfonyl Ethyl Pyridin 3 Amine

Molecular Docking Simulations of 6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. The process involves sampling different conformations of the ligand within the binding site of a protein and scoring them based on a force field.

Although specific docking studies for this compound were not identified, research on analogous compounds demonstrates the utility of this method. For instance, molecular docking has been used to investigate pyridine (B92270) derivatives as potential inhibitors for various biological targets. In one study, newly synthesized bis(indolyl)pyridines were evaluated for their ability to inhibit biofilm formation, with docking used to understand their interaction with bacterial proteins. researchgate.net Similarly, various N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives were docked against fibroblast growth factor 1 (FGF1) to assess their potential as anticancer agents, with results showing good affinity toward the active site. researchgate.net Another study on pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids used docking to predict their potential as antimicrobial agents by targeting the TrmD enzyme from P. aeruginosa. uran.ua

These studies typically report binding affinity scores (often in kcal/mol), where a lower score indicates a more favorable binding interaction. The interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the protein's active site. mdpi.comnih.gov

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Palladium(II) Complex with Pyridine Ligand | E. coli (DNA gyrase) | -8.66 | His 203, Lys 162 |

| Thieno[2,3-d]pyrimidine-Pyridine Hybrid | P. aeruginosa (TrmD) | -7.50 | Not Specified |

| 2-(4-methylsulfonylphenyl)pyrimidine | COX-2 Enzyme | Not Specified | Arg513, Val523, Ser530 |

| N-carbamoyl-dihydropyridine derivative | FGF1 | -9.8 | Not Specified |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions of this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can predict molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and spectroscopic properties (like NMR chemical shifts). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.

Specific quantum chemical data for this compound is not available in the reviewed literature. However, studies on related structures highlight the insights gained from such calculations. For example, a quantum chemical analysis was performed on novel ruthenium(II) complexes bearing nicotinate (B505614) ester ligands (a pyridine derivative). mdpi.com In that study, structures were optimized at the B3LYP/6-311++G(d,p) level of theory to predict NMR chemical shifts and describe structural features and intramolecular interactions. mdpi.com Such computational analyses are crucial for confirming experimental findings and understanding the electronic distribution and reactivity of new chemical entities.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations to Elucidate Dynamic Interactions of this compound with Macromolecules

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, observe the dynamic behavior of the ligand in the binding pocket, and calculate binding free energies. This method offers a more dynamic picture than the static view provided by molecular docking.

While no MD simulation studies have been published specifically for this compound, this technique is widely applied to understand the behavior of small molecules interacting with biological targets. For instance, MD simulations can validate docking results by assessing the stability of the predicted binding pose over a period of nanoseconds. These simulations can reveal the role of water molecules in the binding site and highlight subtle conformational changes in the protein or ligand upon binding. Such studies on NADPH oxidase 2 (NOX2) inhibitors, including a class based on a pyrrolo[2,3-b]pyridine skeleton, have helped validate their binding at the same site as the native substrate, NADPH. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound and its Analogs

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME profiles, thereby reducing the likelihood of late-stage failures. Common predicted properties include aqueous solubility, blood-brain barrier (BBB) permeability, gastrointestinal (GI) absorption, and potential for inhibiting cytochrome P450 (CYP) enzymes.

ADME properties for this compound have not been specifically published. However, numerous studies report in silico ADME predictions for analogous sulfonamide and pyridine-containing compounds. nih.gov For a series of newly synthesized imidazopyridine derivatives, in vitro ADME evaluation demonstrated that a lead compound was metabolically stable, highly permeable, and not a significant CYP450 inhibitor. nih.gov In another study, ADME properties for potent sulfonamide-pyridine derivatives were computed using online servers, providing insights into their potential as drug candidates. nih.gov These predictions are often guided by rules such as Lipinski's Rule of Five, which helps assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

| ADME Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | 2.5 | Good balance of solubility and permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule |

| Human Intestinal Absorption | > 90% | High predicted absorption |

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |

Pharmacophore Modeling and Virtual Screening Approaches for this compound Derivatives

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify new molecules that fit the model and are likely to be active.

There are no specific pharmacophore models reported for derivatives of this compound. However, this approach has been successfully applied to structurally related compounds. For example, a ligand-based pharmacophore model was developed for a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives, which are known Cyclooxygenase-2 (COX-2) inhibitors. nih.gov The resulting five-point pharmacophore model consisted of four hydrogen bond acceptors and one hydrogen bond donor. This model provided detailed structural insights into the binding features required for COX-2 inhibition and could guide the design of new, more potent inhibitors. nih.gov Similarly, a six-feature pharmacophore model was used to identify compounds containing a pyrazolo-pyridine scaffold as well as alternative scaffolds with potential biological activity. researchgate.net

Advanced Research Applications and Future Directions for 6 2 Methylsulfonyl Ethyl Pyridin 3 Amine

Development of 6-(2-(Methylsulfonyl)ethyl)pyridin-3-amine as a Chemical Probe for Biological Pathway Elucidation

Currently, there is no specific published research detailing the development and use of this compound as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and their development requires a thorough understanding of their selectivity, potency, and mechanism of action.

The structural features of this compound suggest its potential as a scaffold for developing such probes. The pyridin-3-amine moiety is a common pharmacophore found in many biologically active compounds, including kinase inhibitors. The primary amine group offers a site for modification, allowing for the attachment of reporter tags such as fluorophores or biotin, which are essential for visualizing and isolating protein targets. The methylsulfonyl group, a strong hydrogen bond acceptor, can contribute to the binding affinity and selectivity of the molecule to its target protein.

The development of this compound into a chemical probe would involve several stages, as outlined in the conceptual table below.

Table 1: Conceptual Framework for Developing this compound as a Chemical Probe

| Stage | Key Objectives | Methodologies |

| Target Identification | Identify potential protein targets for which the compound shows affinity. | High-throughput screening, affinity chromatography-mass spectrometry. |

| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogs to optimize potency and selectivity. | Parallel synthesis, in vitro binding assays, cellular thermal shift assays. |

| Probe Synthesis | Attach a reporter tag to the optimized molecule without compromising its activity. | Organic synthesis, bioconjugation chemistry. |

| In Vitro and In-Cellulo Validation | Confirm that the probe retains its activity and can be used to study the target in biological systems. | Western blotting, immunofluorescence, proteomics. |

Further research is necessary to explore these possibilities and to establish whether this compound or its derivatives can serve as useful tools for elucidating biological pathways.

Potential for this compound as a Lead Compound in Preclinical Drug Discovery Programs

There are currently no published preclinical studies that identify this compound as a lead compound. A lead compound is a chemical starting point for the development of a new drug. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov Derivatives of pyridin-3-amine have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy. nih.gov

The methylsulfonyl group is also a common feature in medicinal chemistry, often used to improve the physicochemical properties of a compound, such as its solubility and metabolic stability. The combination of the pyridin-3-amine core and the methylsulfonyl ethyl side chain in this compound makes it a plausible candidate for screening in drug discovery programs.

The table below outlines hypothetical preclinical research areas where this compound could be investigated, based on the known activities of similar molecules.

Table 2: Potential Preclinical Research Areas for this compound

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Protein Kinases (e.g., FGFR, EGFR) nih.gov | The pyridin-3-amine scaffold is present in known kinase inhibitors. |

| Pain and Inflammation | Vanilloid Receptors (TRPV1) biosynce.com | Patents including this compound target vanilloid receptors. |

| Neurodegenerative Diseases | c-Jun N-terminal kinases (JNK) nih.gov | Aminopyridine-based compounds have shown JNK inhibitory activity. |

To establish its potential as a lead compound, this compound would need to undergo extensive preclinical testing, including in vitro and in vivo studies to determine its efficacy, selectivity, and pharmacokinetic profile.

Exploration of this compound in Non-Biological Academic Fields (e.g., Materials Science, Analytical Chemistry, Catalysis)

There is no available literature on the application of this compound in materials science, analytical chemistry, or catalysis. However, the structural features of the molecule suggest some potential avenues for exploration in these fields.

Materials Science : Pyridine (B92270) derivatives have been used in the synthesis of polymers and coordination compounds. nih.gov The nitrogen atom in the pyridine ring can coordinate with metal ions, potentially forming metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or photophysical properties. nih.gov The presence of the sulfonyl group might also influence the self-assembly and packing of such materials.

Analytical Chemistry : Pyridine-containing compounds can be used as ligands in separation science or as chemosensors for the detection of metal ions. researchgate.net The development of analytical methods for the detection and quantification of pyridine derivatives often involves techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). biosynce.comcdc.govhelixchrom.comsielc.com

Catalysis : Aminopyridines can act as ligands for transition metal catalysts or as organocatalysts themselves. acs.org The nitrogen atoms in this compound could coordinate to a metal center, influencing its catalytic activity and selectivity. Palladium-catalyzed reactions are often used in the synthesis of aminopyridines. acs.org

These potential applications are speculative and would require dedicated research to be realized.

Challenges and Opportunities in the Ongoing Academic Research of this compound

The primary challenge in the academic research of this compound is the current lack of foundational studies on its synthesis, characterization, and biological activity. While the compound is commercially available, detailed synthetic procedures and characterization data are not widely published in the academic literature.

Challenges:

Limited Existing Data: The scarcity of published research makes it difficult to build upon previous work.

Synthesis and Optimization: While likely accessible through standard synthetic routes for substituted pyridines, optimizing the synthesis for yield and purity may require significant effort. researchgate.netnih.gov

Broad Biological Screening: Identifying a specific biological target or application will require extensive and potentially costly screening campaigns.

Opportunities:

Novelty: The unexplored nature of this compound means that any new findings would be highly novel.

Scaffold for Library Synthesis: The compound could serve as a versatile building block for the creation of a library of related compounds for screening against various biological targets.

Interdisciplinary Research: The potential applications in both biological and non-biological fields offer opportunities for interdisciplinary collaborations between chemists, biologists, and materials scientists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.